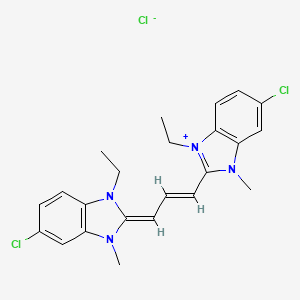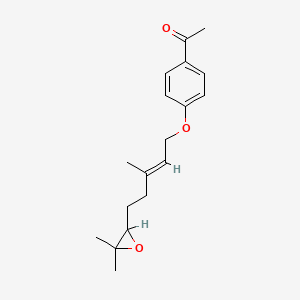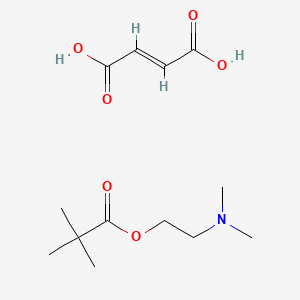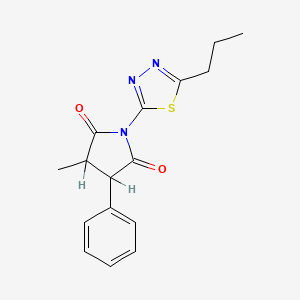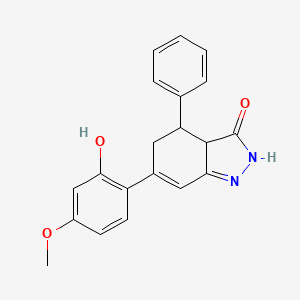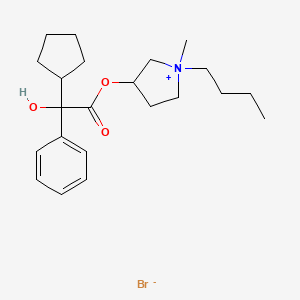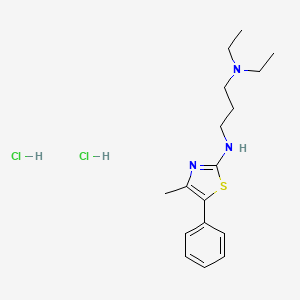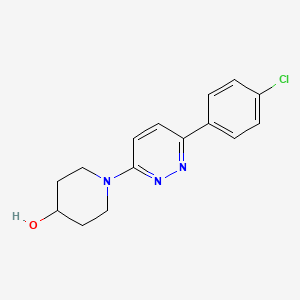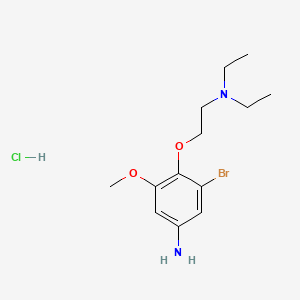
Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the hydrazone intermediate by reacting 4-chlorobenzaldehyde with hydrazine hydrate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a suitable catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anti-inflammatory and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-((((4-methylphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-((((4-bromophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.
Propiedades
Número CAS |
145865-70-9 |
|---|---|
Fórmula molecular |
C13H13ClN4O4S |
Peso molecular |
356.79 g/mol |
Nombre IUPAC |
ethyl 5-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN4O4S/c1-2-22-13(19)11-8-15-17-12(11)23(20,21)18-16-7-9-3-5-10(14)6-4-9/h3-8,18H,2H2,1H3,(H,15,17)/b16-7+ |
Clave InChI |
ZWBZPUQHYIBNDU-FRKPEAEDSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


